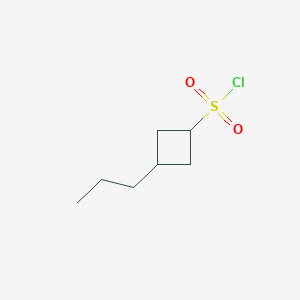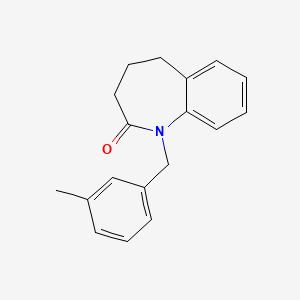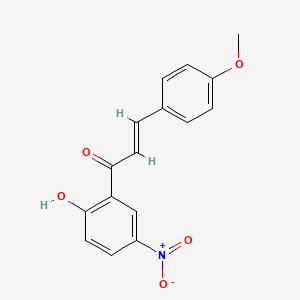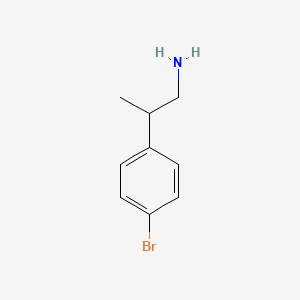![molecular formula C17H19N3O4S B2722037 1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899973-95-6](/img/structure/B2722037.png)
1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a hydroxypropyl group, a nitrobenzyl group, and a cyclopentapyrimidinone group. The nitrobenzyl group is a widely applied photoremovable group for the study of dynamic biological processes . By introducing different substituents to the benzylic position, a fluorescence signal can be generated upon irradiation .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through domino alkylation-cyclization reactions . This involves the reaction of propargyl bromides with thioureas and thiopyrimidinones .Chemical Reactions Analysis
The nitrobenzyl group in the compound can undergo photoreactions, generating a fluorescence signal upon irradiation . This signal originates from the formation of a nitrosoketone by-product .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Toxicology
Organophosphorus (OP) and pyrethroid (PYR) pesticides are widely studied for their impact on environmental and human health due to their extensive use and neurotoxic properties. Research in South Australia has highlighted widespread chronic exposure to these chemicals in children, emphasizing the importance of monitoring environmental exposure to similar compounds to develop public health policies (Kateryna Babina et al., 2012). This context is relevant for understanding the environmental and health implications of exposure to complex organic compounds, including the one .
Biomarkers of Exposure
The study of metabolites in urine samples has been a crucial method for assessing human exposure to environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs. This approach is significant for compounds that serve as markers for exposure to specific environmental pollutants, such as diesel exhaust (G. Tranfo et al., 2018). This research underlines the importance of identifying and quantifying specific metabolites as indicators of exposure to hazardous substances.
Pharmacology and Toxicokinetics
Understanding the pharmacodynamic and pharmacokinetic properties of novel compounds is essential for their application in scientific research. Studies like the characterization of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist, provide insights into the process of developing compounds with potential therapeutic uses (R. Garner et al., 2015). While the direct application to the specified compound is not outlined, this exemplifies the type of research conducted to understand the biological effects and potential uses of complex organic molecules.
Metabolism and Excretion Studies
Investigations into the metabolism and excretion of compounds like INCB018424 offer valuable insights into how similar complex organic molecules are processed by the human body. Such studies inform on the absorption, distribution, metabolism, and excretion (ADME) profiles crucial for the development and safe use of new drugs or chemicals (A. Shilling et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-10-2-9-19-15-4-1-3-14(15)16(18-17(19)22)25-11-12-5-7-13(8-6-12)20(23)24/h5-8,21H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAVGKAUOTWTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)


![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)
![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)
![6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt](/img/structure/B2721962.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2721965.png)


![(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2721968.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2721969.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2721970.png)

